molecular formula C10H8BrClN2O B12974545 5-Bromo-4-chloro-8-methoxy-2-methylquinazoline

5-Bromo-4-chloro-8-methoxy-2-methylquinazoline

Cat. No.: B12974545
M. Wt: 287.54 g/mol
InChI Key: PZAJRMVXAIJVMC-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-8-methoxy-2-methylquinazoline: is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, chlorine, methoxy, and methyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-8-methoxy-2-methylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Cyclization: The amine undergoes cyclization to form the quinazoline ring.

    Halogenation: Bromine and chlorine atoms are introduced through halogenation reactions.

    Methoxylation: A methoxy group is added via methoxylation.

    Methylation: Finally, a methyl group is introduced through methylation.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydroquinazolines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-8-methoxy-2-methylquinazoline is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of quinazoline derivatives on biological systems. It serves as a model compound for understanding the interactions of quinazolines with biological targets.

Medicine: The compound is investigated for its potential therapeutic properties. Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory activities. This compound is studied for its potential use in drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-8-methoxy-2-methylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity to certain biological targets. The methoxy and methyl groups contribute to its lipophilicity, allowing it to penetrate cell membranes more effectively.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

    Pathways: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-2-methoxybenzoate
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
  • 4-Bromo-2-methylanisole

Comparison: 5-Bromo-4-chloro-8-methoxy-2-methylquinazoline is unique due to the presence of both bromine and chlorine atoms on the quinazoline ring. This dual halogenation enhances its reactivity and binding affinity compared to similar compounds with only one halogen atom. Additionally, the methoxy and methyl groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

5-bromo-4-chloro-8-methoxy-2-methylquinazoline

InChI

InChI=1S/C10H8BrClN2O/c1-5-13-9-7(15-2)4-3-6(11)8(9)10(12)14-5/h3-4H,1-2H3

InChI Key

PZAJRMVXAIJVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=N1)Cl)Br)OC

Origin of Product

United States

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